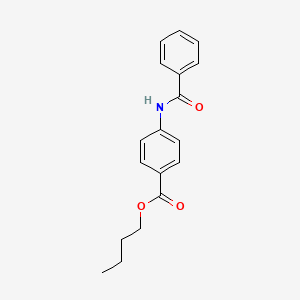

Butyl 4-benzamidobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ベンゾイルアミノ安息香酸ブチルは、ベンゾアミド類に属する有機化合物です。これは、安息香酸の誘導体であり、カルボキシル基の水素原子がブチル基に、アミノ基の水素原子がベンゾイル基に置換されています。この化合物は、化学、生物学、医学、工業など、さまざまな分野における用途で知られています。

準備方法

合成経路および反応条件

4-ベンゾイルアミノ安息香酸ブチルの合成は、通常、4-アミノ安息香酸をブタノールでエステル化し、続いてアミノ基をベンゾイル化するプロセスで進められます。反応条件は、多くの場合、エステル化プロセスを促進するため、硫酸または塩酸などの触媒の使用が含まれます。反応は、反応物の完全な変換を所望の生成物に保証するために、還流条件下で行われます。

工業生産方法

工業環境では、4-ベンゾイルアミノ安息香酸ブチルの製造は、より効率的でスケーラブルな方法を含む場合があります。 そのような方法の1つは、超音波照射下で、ZrCl4を担持した珪藻土などの触媒の存在下で、安息香酸とアミンを直接縮合させることです 。この方法は、高収率、環境への負荷が少なく、再利用可能な触媒の使用により有利です。

化学反応の分析

反応の種類

4-ベンゾイルアミノ安息香酸ブチルは、以下を含むさまざまな化学反応を起こします。

一般的な試薬および条件

生成された主な生成物

酸化: 安息香酸誘導体。

還元: アミノ誘導体。

置換: ハロゲン化誘導体。

科学的研究の応用

4-ベンゾイルアミノ安息香酸ブチルは、科学研究でいくつかの用途があります。

作用機序

4-ベンゾイルアミノ安息香酸ブチルの作用機序には、後根神経節ニューロンにおける電位依存性カルシウムチャネルの阻害が含まれます 。この阻害は、チャネルの動力学の乱れにつながり、インパルス伝達の遮断をもたらします。 さらに、この化合物は、ナトリウムチャネルの阻害剤およびカリウム電流の遅延整流剤として作用します 。これらの作用は、その麻酔効果と鎮痛効果に貢献しています。

類似の化合物との比較

類似の化合物

4-アミノ安息香酸ブチル:

N-ブチルベンゾアミド: さまざまな有機化合物の合成および医薬品の製造における中間体として使用されます.

独自性

4-ベンゾイルアミノ安息香酸ブチルは、特定の化学反応性と生物学的活性を付与する2つの官能基(ベンゾイル基とブチル基)があるため、ユニークです。 複数のイオンチャネルを阻害する能力は、痛み管理と心臓血管疾患の研究において貴重な化合物になります .

類似化合物との比較

Similar Compounds

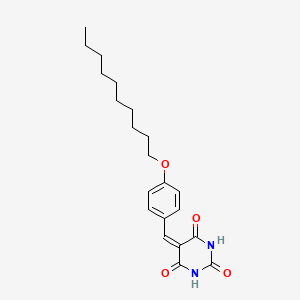

Butyl 4-aminobenzoate:

N-butyl benzamide: Used in the synthesis of various organic compounds and as an intermediate in pharmaceutical production.

Uniqueness

Butyl 4-benzamidobenzoate is unique due to its dual functional groups (benzoyl and butyl) that confer specific chemical reactivity and biological activity. Its ability to inhibit multiple ion channels makes it a valuable compound for research in pain management and cardiovascular diseases .

特性

分子式 |

C18H19NO3 |

|---|---|

分子量 |

297.3 g/mol |

IUPAC名 |

butyl 4-benzamidobenzoate |

InChI |

InChI=1S/C18H19NO3/c1-2-3-13-22-18(21)15-9-11-16(12-10-15)19-17(20)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,19,20) |

InChIキー |

IOTNJMAYWPRXEX-UHFFFAOYSA-N |

正規SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzyloxy)-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11542243.png)

![propan-2-yl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11542252.png)

![3-(4-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542264.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11542275.png)

![5-(4-tert-butylphenyl)-3-{[(4-iodophenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11542284.png)

![3-(3-chlorophenyl)-1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11542292.png)

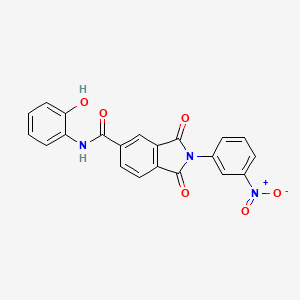

![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11542299.png)

![2-chloroethyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate](/img/structure/B11542306.png)

![2-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542310.png)

![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11542320.png)

![N-(3-Chloro-4-methylphenyl)-N-({N'-[(1E)-1-(4-iodophenyl)ethylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11542330.png)

![Di-tert-butyl [4-chloro-6-(diphenylamino)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B11542333.png)